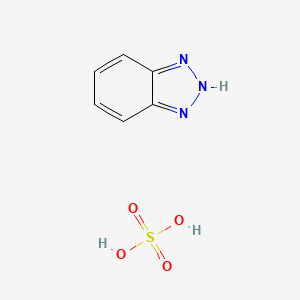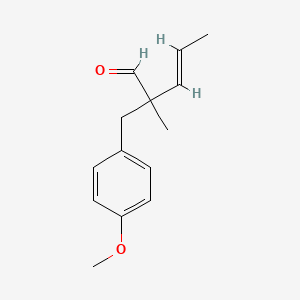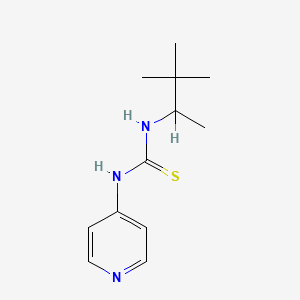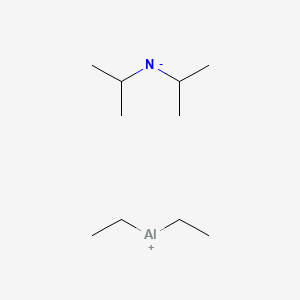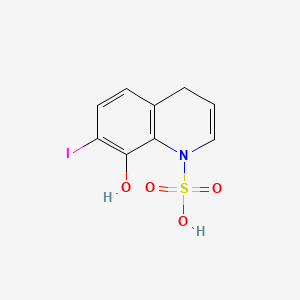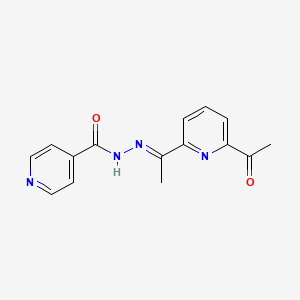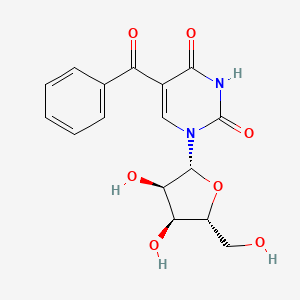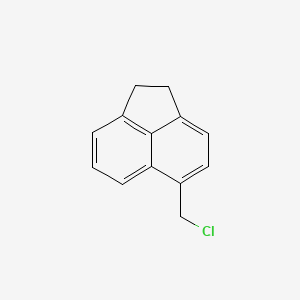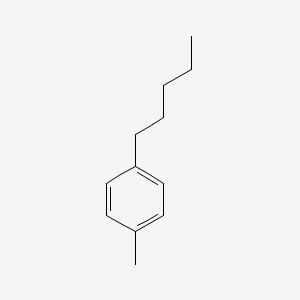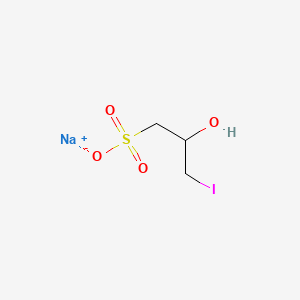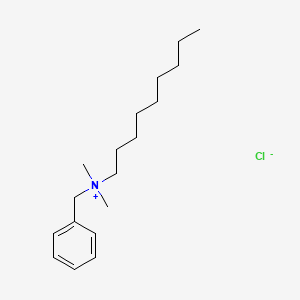
Benzyldimethylnonylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethylnonylammonium chloride is a quaternary ammonium compound with the molecular formula C18H32ClN. It is known for its surfactant properties and is commonly used as a biocide, disinfectant, and phase transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldimethylnonylammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of nonylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of commercial tertiary amines and benzyl chloride. The reaction is conducted at elevated temperatures with continuous stirring to achieve a high yield of the quaternary ammonium compound. The product can be obtained in various forms, including gels and solutions, depending on the addition of water or organic solvents .
Chemical Reactions Analysis
Types of Reactions: Benzyldimethylnonylammonium chloride undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Benzyldimethylnonylammonium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyldimethylnonylammonium chloride involves its interaction with microbial cell membranes. The compound binds to the cell membrane through ionic and hydrophobic interactions, causing changes in membrane properties and function. This leads to cellular disruption, loss of membrane integrity, and leakage of essential intracellular constituents, ultimately resulting in cell death .
Comparison with Similar Compounds
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Benzyldimethyldodecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness: Benzyldimethylnonylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it effective in various applications. Its specific structure allows for efficient interaction with microbial membranes, enhancing its biocidal activity .
Properties
CAS No. |
3024-71-3 |
|---|---|
Molecular Formula |
C18H32ClN |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
benzyl-dimethyl-nonylazanium;chloride |
InChI |
InChI=1S/C18H32N.ClH/c1-4-5-6-7-8-9-13-16-19(2,3)17-18-14-11-10-12-15-18;/h10-12,14-15H,4-9,13,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YCIAXEFELBZLQG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


